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5-amino-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of Substituents: The phenyl and chloro-trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as aryl halides, alkyl halides, and various nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, nitroso or nitro compounds, and reduced triazole derivatives .
Scientific Research Applications
5-amino-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Pharmaceuticals: It is used as a lead compound in the development of new drugs targeting various diseases.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the chloro-trifluoromethylphenyl group, resulting in different biological activities.
N-(4-chloro-3-(trifluoromethyl)phenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
The presence of both the amino group and the chloro-trifluoromethylphenyl group in 5-amino-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide imparts unique chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 5-amino-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H14ClF3N4O
- Molecular Weight : 368.76 g/mol
The compound features a triazole ring, which is known for its pharmacological potential due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,3-triazole derivatives. For instance, compounds similar to our target compound have shown significant cytotoxicity against various cancer cell lines. The following table summarizes key findings:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Triazole A | MCF-7 (Breast Carcinoma) | < 5 | |
Triazole B | HCT-116 (Colon Carcinoma) | < 3 | |
Triazole C | OVCAR-3 (Ovarian Carcinoma) | < 4 |
These results suggest that the triazole moiety can enhance anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of specific proteins associated with cancer progression, such as Bcl-2. For example, compounds have been shown to inhibit Bcl-2-expressing cancer cell lines with low micromolar IC50 values. This suggests that our compound may similarly influence apoptotic pathways.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The following table presents data on the antimicrobial efficacy of related triazole compounds:
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|---|
Triazole D | Staphylococcus aureus | 8 | |
Triazole E | Escherichia coli | 16 |
These findings indicate that triazoles can serve as promising candidates for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and overall potency of the compounds. The following points summarize important SAR insights:
- Trifluoromethyl Group : Enhances bioactivity by increasing electron deficiency.
- Amino Group : Can act as a hydrogen bond donor, improving binding affinity to biological targets.
- Chloro Substituent : May influence metabolic stability and selectivity.
Case Studies
Several studies have investigated the biological activity of triazole derivatives in vivo and in vitro. For instance:
- Study on Anticancer Activity : A study evaluated a series of 1,2,3-triazole derivatives against multiple cancer cell lines, demonstrating that compounds with similar structures to our target exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : Another research focused on synthesizing novel triazoles and assessing their antimicrobial properties against resistant strains of bacteria. The study found that certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli .
Properties
IUPAC Name |
5-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N5O/c17-12-7-6-9(8-11(12)16(18,19)20)22-15(26)13-14(21)25(24-23-13)10-4-2-1-3-5-10/h1-8H,21H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYDMJDDAORIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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